molecular formula C13H20 B14217855 1-(2-Ethynylpentyl)cyclohex-1-ene CAS No. 765906-99-8

1-(2-Ethynylpentyl)cyclohex-1-ene

Cat. No.: B14217855
CAS No.: 765906-99-8
M. Wt: 176.30 g/mol
InChI Key: OJMCXRKBUUHGAL-UHFFFAOYSA-N
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Description

1-(2-Ethynylpentyl)cyclohex-1-ene is a substituted cyclohexene derivative featuring an ethynylpentyl side chain. The ethynyl group may confer unique reactivity, such as participation in click chemistry or polymerization, distinguishing it from related compounds .

Properties

CAS No.

765906-99-8

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1-(2-ethynylpentyl)cyclohexene

InChI

InChI=1S/C13H20/c1-3-8-12(4-2)11-13-9-6-5-7-10-13/h2,9,12H,3,5-8,10-11H2,1H3

InChI Key

OJMCXRKBUUHGAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CCCCC1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethynylpentyl)cyclohex-1-ene typically involves the alkylation of cyclohexene with a suitable ethynylpentyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethynylpentyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the ethynyl group to an ethyl group.

    Substitution: Halogenation reactions using halogens like bromine or chlorine can introduce halogen atoms into the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride or chlorine gas.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of 1-(2-Ethylpentyl)cyclohex-1-ene.

    Substitution: Formation of halogenated cyclohexene derivatives.

Scientific Research Applications

1-(2-Ethynylpentyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethynylpentyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, resulting in specific biological effects.

Comparison with Similar Compounds

Structural Comparison

Table 1 highlights structural differences between 1-(2-Ethynylpentyl)cyclohex-1-ene and key analogs:

Compound Name Substituent Molecular Formula Physical State Key Features Source
This compound (Hypothetical) 2-Ethynylpentyl C₁₃H₁₈ Likely liquid* Ethynyl group for crosslinking
1-((1-Methoxycyclohexyl)methyl)cyclohex-1-ene (15a) Methoxycyclohexylmethyl C₁₄H₂₂O Colorless oil Ether functionality; 77% yield
1-Cyclohexenyl-5-phenylpentan-1-one (5ta) Cyclohexenyl linked to phenyl ketone C₁₇H₂₂O Colorless oil Radical acceptor in synthesis
1-[2-(trans-4-Pentylcyclohexyl)ethyl]-4-aryl cyclohex-1-ene Trans-4-pentylcyclohexylethyl + aryl C₂₆H₃₈ Liquid crystal High mesogenic stability
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Dimethoxyphenyl and styryl groups C₂₄H₂₆O₄ Solid (isolated) COX-2 inhibition (IC₅₀ = 2.71 mM)

*Inferred from analogs like 15a and 5ta, which are oils .

Physicochemical Properties

  • Reactivity :
    • The ethynyl group in the target compound may enable Huisgen cycloaddition, unlike methoxy- or aryl-substituted analogs .
    • Compounds like 5ta participate in vitamin B₁₂-catalyzed radical reactions due to ketone functionality .
  • Thermal Stability :
    • Liquid crystal derivatives (e.g., trans-4-pentylcyclohexylethyl) exhibit high thermal stability in mesophases .
    • Cyclohex-1-ene derivatives with styryl groups (e.g., (±)-trans-3-(3,4-dimethoxyphenyl)...) degrade at higher temperatures due to aromaticity .

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